2-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one
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Overview
Description
2-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one is an organic compound with the molecular formula C₈H₈OS. It is characterized by a seven-membered ring with alternating double bonds and a ketone group, along with a methylsulfanyl substituent. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of cycloheptatrienone with methylthiol in the presence of a base, such as sodium hydride, under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for 2-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its reactive functional groups. The ketone group can form hydrogen bonds and interact with nucleophiles, while the methylsulfanyl group can undergo oxidation and substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohepta-2,4,6-trien-1-one: Lacks the methylsulfanyl group, making it less reactive in certain substitution reactions.
2-(Methylthio)cyclohepta-2,4,6-trien-1-one: Similar structure but with a different substituent, leading to variations in reactivity and applications.
Uniqueness
2-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .
Biological Activity
2-(Methylsulfanyl)cyclohepta-2,4,6-trien-1-one is a compound of significant interest in organic and medicinal chemistry due to its unique structure and potential biological activities. This compound features a methylsulfanyl group attached to a cycloheptatriene framework, which may influence its reactivity and interactions with biological targets.
The compound can be synthesized through various methods, often involving the oxidation of simpler precursors or cycloaddition reactions. The presence of the methylsulfanyl group enhances its reactivity, allowing for diverse modifications that can lead to different derivatives with potentially varied biological activities.
Common Reactions
- Oxidation : The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The ketone functionality can be reduced to alcohols using reducing agents like sodium borohydride.
- Substitution : The methylsulfanyl group can be substituted with various nucleophiles under controlled conditions.
Biological Activities
Research indicates that this compound has several notable biological activities:
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways.
Antitumor Activity
Preliminary investigations suggest that derivatives of this compound may possess antitumor properties. For example, compounds derived from this structure have been evaluated for their efficacy against different cancer cell lines, showing promising results in inhibiting cell proliferation.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes related to disease processes. For instance, it may act as an inhibitor of tyrosinase, an enzyme involved in melanin synthesis, which could have implications for skin-related conditions and cosmetic applications.
The biological activity of this compound is believed to stem from its ability to interact with molecular targets through its functional groups. The ketone moiety can form hydrogen bonds with nucleophilic residues in proteins, while the methylsulfanyl group may participate in redox reactions or serve as a site for further functionalization.
Case Studies and Research Findings
Study | Findings |
---|---|
Kahn & Andrawis (1985) | Demonstrated that tropolone derivatives exhibit significant inhibition of tyrosinase activity. |
Nakamura & Yamamoto (2021) | Reported high accumulation of azulene-substituted derivatives in melanoma cells, indicating potential for targeted cancer therapies. |
Harada et al. (2012) | Investigated the biosynthetic pathways of related troponoids and their biological activities, highlighting the relevance of structural modifications in enhancing bioactivity. |
Properties
Molecular Formula |
C8H8OS |
---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
2-methylsulfanylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C8H8OS/c1-10-8-6-4-2-3-5-7(8)9/h2-6H,1H3 |
InChI Key |
RTWVFLZELBILSK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=CC1=O |
Origin of Product |
United States |
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